molecular formula C11H15N5O3S B13993814 9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione CAS No. 25791-57-5

9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione

Cat. No.: B13993814
CAS No.: 25791-57-5
M. Wt: 297.34 g/mol
InChI Key: VNMSTMPUQQDWSE-UHFFFAOYSA-N
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Description

9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine ring system substituted with a thione group and a modified oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of Hydroxyl and Methylamino Groups: The hydroxyl and methylamino groups are introduced through nucleophilic substitution reactions.

    Formation of the Purine Ring: The purine ring is constructed via a series of condensation reactions involving appropriate amine and carbonyl compounds.

    Thione Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The thione group can be reduced to a thiol group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for studying cellular processes and molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests potential antiviral or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and nanotechnology.

Mechanism of Action

The mechanism of action of 9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, inhibiting their replication and transcription processes. Additionally, it can interact with enzymes involved in cellular metabolism, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-one
  • 9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-amine

Uniqueness

Compared to similar compounds, 9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione is unique due to the presence of the thione group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

25791-57-5

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C11H15N5O3S/c1-12-6-5(2-17)19-11(8(6)18)16-4-15-7-9(16)13-3-14-10(7)20/h3-6,8,11-12,17-18H,2H2,1H3,(H,13,14,20)

InChI Key

VNMSTMPUQQDWSE-UHFFFAOYSA-N

Canonical SMILES

CNC1C(OC(C1O)N2C=NC3=C2NC=NC3=S)CO

Origin of Product

United States

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